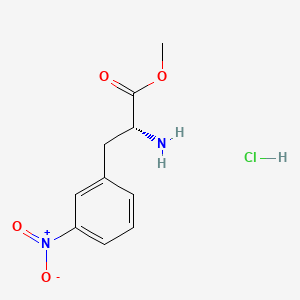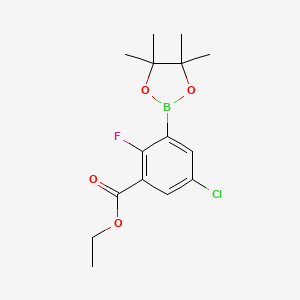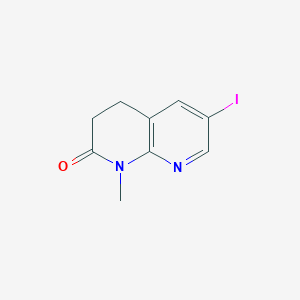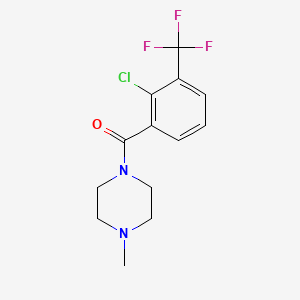
methyl (2R)-2-amino-3-(3-nitrophenyl)propanoate HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable building block in synthetic chemistry and a potential candidate for pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE typically involves the reaction of ®-2-amino-3-(3-nitrophenyl)propanoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting ester is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of ®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrochloric acid, sodium hydroxide.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: ®-2-amino-3-(3-aminophenyl)propanoate.
Reduction: ®-2-amino-3-(3-nitrophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-AMINO-3-(3-NITROPHENYL)PROPANOIC ACID: Similar structure but lacks the ester group.
®-METHYL 2-AMINO-3-(4-NITROPHENYL)PROPANOATE HYDROCHLORIDE: Similar structure with a different position of the nitro group.
®-METHYL 2-AMINO-3-(3-CHLOROPHENYL)PROPANOATE HYDROCHLORIDE: Similar structure with a chloro group instead of a nitro group.
Uniqueness
®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the nitro and ester groups allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C10H13ClN2O4 |
|---|---|
Molekulargewicht |
260.67 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3-(3-nitrophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-3-2-4-8(5-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m1./s1 |
InChI-Schlüssel |
HQZBPSISFPOYIS-SBSPUUFOSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CC1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
Kanonische SMILES |
COC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1S,13S,15S,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B14027720.png)




![6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate](/img/structure/B14027756.png)

![2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B14027767.png)
